molecular formula C24H22ClN5O2 B2560454 N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1007294-73-6

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2560454
CAS RN: 1007294-73-6
M. Wt: 447.92
InChI Key: KAQLNSQPHZECAO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
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Scientific Research Applications

Bioorganic Synthesis

A study described the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, which showed excellent pharmacokinetics properties. This compound is significant for its potential use in medicinal chemistry and drug development (Latli et al., 2015).

Anti-Cancer Properties

Research into novel fluoro-substituted benzo[b]pyran derivatives demonstrated their potential in anti-lung cancer activity. The study explored the synthesis of these compounds and their efficacy against human cancer cell lines, highlighting the potential application of similar compounds in cancer treatment (Hammam et al., 2005).

Anti-Inflammatory Activity

A study focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which demonstrated significant anti-inflammatory activity. This research contributes to the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antimicrobial Properties

Several studies have explored the antimicrobial activities of novel compounds derived from similar chemical structures. These compounds exhibited notable efficacy against Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Mohamed & El-Sayed, 2019); (Bondock et al., 2008).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis has been demonstrated, where compounds with similar chemical structures were used as intermediates to synthesize various heterocyclic derivatives. These findings are significant for the development of new chemical entities in pharmaceutical research (Fadda et al., 2012).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2/c1-16-12-17(2)30(28-16)24-27-21(18-8-4-3-5-9-18)13-23(32)29(24)15-22(31)26-14-19-10-6-7-11-20(19)25/h3-13H,14-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQLNSQPHZECAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NCC3=CC=CC=C3Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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